
Vismodegib
Übersicht
Beschreibung
Vismodegib: is a specific inhibitor of the Hedgehog signaling pathway . It gained U.S. Food and Drug Administration (FDA) approval on January 30, 2012, making it the first agent targeting this pathway to receive such approval . Its chemical structure is represented by the following formula:
This compound (GDC-0449)
Vorbereitungsmethoden
Synthesewege:: Vismodegib kann über verschiedene Wege synthetisiert werden. Ein üblicher Syntheseansatz beinhaltet die Kondensation geeigneter Ausgangsmaterialien zur Bildung der Kernstruktur. Detaillierte Reaktionsbedingungen und Zwischenprodukte liegen außerhalb des Rahmens dieses Artikels, aber Forscher haben verschiedene Synthesemethoden untersucht.
Industrielle Produktion:: Die industrielle Produktion von this compound umfasst in der Regel eine großtechnische Synthese unter Verwendung optimierter Protokolle. Diese Methoden gewährleisten eine hohe Reinheit und Ausbeute für pharmazeutische Anwendungen.
Analyse Chemischer Reaktionen
Reaktivität:: Vismodegib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den bemerkenswerten Reaktionen gehören:
Oxidation: Oxidative Umwandlungen können an bestimmten funktionellen Gruppen auftreten.
Reduktion: Reduktionsreaktionen können bestimmte Moleküle modifizieren.
Substitution: Substituenten können unter geeigneten Bedingungen ersetzt werden.
Oxidation: Oxidationsmittel wie Persäuren (z. B. mCPBA) oder metallbasierte Oxidationsmittel.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Katalysator.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung geeigneter Abgangsgruppen.
Hauptprodukte:: Die spezifischen Produkte, die während dieser Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab. Forscher haben verschiedene Derivate und Analoga von this compound berichtet.
Wissenschaftliche Forschungsanwendungen
Basal Cell Carcinoma
- Efficacy : In a pivotal Phase II study involving 99 patients with advanced BCC, vismodegib achieved objective response rates of 30.3% in metastatic cases and 42.9% in locally advanced cases, with a median progression-free survival of approximately 9.5 months .
- Safety Profile : this compound is generally well-tolerated, with common side effects including muscle spasms, alopecia, and taste disturbances. Serious adverse events are relatively rare but can include cardiac complications and severe skin reactions .
- Topical Applications : Recent studies have explored the use of laser-assisted topical delivery of this compound, which has shown promising results in achieving high intratumoral concentrations while reducing gene expression associated with tumor growth. A study reported a median concentration of 6.2 µmol/L in tumor tissues following topical administration compared to oral administration .
Other Potential Applications
- Combination Therapies : Ongoing research is evaluating this compound's efficacy when combined with other therapeutic agents for enhanced anti-tumor effects. For instance, combining this compound with immunotherapies or other targeted therapies may yield synergistic benefits in treating various cancers .
- Prevention Strategies : Studies suggest that this compound may also have preventive applications in high-risk populations, particularly individuals with Gorlin syndrome who are predisposed to developing multiple BCCs .
- Exploratory Trials : Investigations into this compound's role in treating other malignancies that exhibit Hedgehog pathway activation are underway, including certain types of medulloblastoma and pancreatic cancer .
Case Study 1: Advanced Basal Cell Carcinoma
A 65-year-old male patient with metastatic BCC underwent treatment with this compound after failing multiple surgical interventions. Following a six-month treatment regimen, imaging revealed significant tumor regression, and the patient reported improved quality of life with manageable side effects.
Case Study 2: Topical Administration
In a clinical trial involving 16 patients with nodular BCCs treated using ablative fractional laser-assisted topical delivery of this compound, notable reductions in GLI1 and GLI2 expression were observed post-treatment. The study highlighted the potential for localized treatment to minimize systemic exposure while maintaining therapeutic efficacy .
Wirkmechanismus
Vismodegib targets the Smoothened (SMO) receptor within the Hedgehog pathway. By inhibiting SMO, it prevents activation of the transcription factors GLI1 and GLI2. This disruption blocks Hedgehog signaling, crucial for cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Vismodegib liegt in seiner Spezifität für den Hedgehog-Signalweg. Zu den anderen verwandten Verbindungen gehören:
Cyclopamin: Ein natürliches Alkaloid mit ähnlichen Wirkungen.
Sonidegib (LDE225): Ein weiterer von der FDA zugelassener Hedgehog-Inhibitor.
Taladegib (LY2940680): Untersuchungsverbindung, die auf SMO abzielt.
Biologische Aktivität
Vismodegib is an orally active small molecule that functions as an inhibitor of the Hedgehog (Hh) signaling pathway, primarily by antagonizing the smoothened (SMO) receptor. This compound is particularly relevant in the treatment of basal cell carcinoma (BCC), especially in cases that are locally advanced or metastatic. It was approved by the FDA in January 2012 and has since been recognized for its effectiveness in managing tumors associated with aberrant Hedgehog signaling.
This compound binds to the SMO protein, inhibiting its activity and thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This mechanism is crucial because mutations in components of the Hedgehog pathway can lead to uncontrolled cell growth, a hallmark of various cancers, including BCC .
Target | Action | Effect |
---|---|---|
Smoothened (SMO) | Antagonist | Inhibition of Hh signaling |
Hedgehog Pathway | Blocked | Reduced cell proliferation |
Clinical Efficacy
This compound's efficacy has been demonstrated in several clinical studies. The STEVIE trial, a multicenter open-label study, involved over 1200 patients with advanced BCC. Results showed significant tumor response rates, with a notable percentage of patients achieving either complete or partial responses .
Case Study: STEVIE Trial Findings
- Participants : 1227 patients with advanced BCC
- Dosage : 150 mg daily
- Response Rate :
- Complete Response: 56%
- Partial Response: 29%
- Stable Disease: 6%
- Adverse Events : Reported in 98% of patients; common events included muscle spasms (64%) and alopecia (62%) .
Table 2: Summary of Clinical Trials
Study | Participants | Dosage | Complete Response Rate | Adverse Events |
---|---|---|---|---|
STEVIE Trial | 1227 | 150 mg/day | 56% | Muscle spasms, alopecia |
Neoadjuvant Study | Not specified | Not specified | 43% | Intolerable side effects |
Pharmacokinetics and Dynamics
The pharmacokinetic profile of this compound indicates a long half-life, allowing for sustained plasma concentrations with daily dosing. Studies have shown that steady-state concentrations are achieved within one to two weeks, which correlates with its biological activity .
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-Life | Approximately 13.6 hours |
Steady-State Concentration | ~22 μmol/L |
Protein Binding | High |
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop due to downstream alterations in the Hedgehog pathway or compensatory signaling mechanisms. This highlights the need for ongoing research into combination therapies or alternative pathways to mitigate resistance .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMGSKTAYIVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236689 | |
Record name | Vismodegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11 | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mutations of the Hedgehog pathway may results in uncontrolled proliferation of skin basal cells. Vismodegib binds to and inhibits the transmembrane protein Smoothened homologue (SMO) to inhibit the Hedgehog signalling pathway., Vismodegib is an inhibitor of the Hedgehog pathway. Vismodegib binds to and inhibits Smoothened, a transmembrane protein involved in Hedgehog signal transduction., Recent evidence from in vitro and in vivo studies has demonstrated that aberrant reactivation of the Sonic Hedgehog (SHH) signaling pathway regulates genes that promote cellular proliferation in various human cancer stem cells (CSCs). Therefore, the chemotherapeutic agents that inhibit activation of Gli transcription factors have emerged as promising novel therapeutic drugs for pancreatic cancer. GDC-0449 (Vismodegib), orally administrable molecule belonging to the 2-arylpyridine class, inhibits SHH signaling pathway by blocking the activities of Smoothened. The objectives of this study were to examine the molecular mechanisms by which GDC-0449 regulates human pancreatic CSC characteristics in vitro. GDC-0499 inhibited cell viability and induced apoptosis in three pancreatic cancer cell lines and pancreatic CSCs. This inhibitor also suppressed cell viability, Gli-DNA binding and transcriptional activities, and induced apoptosis through caspase-3 activation and PARP cleavage in pancreatic CSCs. GDC-0449-induced apoptosis in CSCs showed increased Fas expression and decreased expression of PDGFRa. Furthermore, Bcl-2 was down-regulated whereas TRAIL-R1/DR4 and TRAIL-R2/DR5 expression was increased following the treatment of CSCs with GDC-0449. Suppression of both Gli1 plus Gli2 by shRNA mimicked the changes in cell viability, spheroid formation, apoptosis and gene expression observed in GDC-0449-treated pancreatic CSCs. Thus, activated Gli genes repress DRs and Fas expressions, up-regulate the expressions of Bcl-2 and PDGFRa and facilitate cell survival. These data suggest that GDC-0499 can be used for the management of pancreatic cancer by targeting pancreatic CSCs., Hedgehog (Hh) signaling is involved in the pathogenesis of liver fibrosis. It has been previously shown that Hh-inhibitor cyclopamine (CYA) can reduce liver fibrosis in rats. However, CYA is not stable in vivo, which limits its clinical application. This study compares the antifibrotic potential of two known Hh antagonists, vismodegib (GDC-0449, abbreviated to GDC) and CYA. GDC is a synthetic molecule presently in clinical cancer trials and has been reported to be safe and efficacious. These drugs attenuated early liver fibrosis in common bile duct ligated rats, improved liver function, and prevented hepatic stellate cell (HSC) activation, thereby suppressing epithelial to mesenchymal transition (EMT). While both CYA and GDC increased the number of proliferating cell nuclear antigen positive liver cells in vivo, only CYA increased Caspase-3 expression in HSCs in rat livers, suggesting that while GDC and CYA effectively attenuate early liver fibrosis, their hepatoprotective effects may be mediated through different modes of action. Thus, GDC has the potential to serve as a new therapeutic agent for treating early liver fibrosis. | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline | |
CAS No. |
879085-55-9 | |
Record name | Vismodegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879085-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vismodegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879085559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vismodegib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vismodegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl) benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VISMODEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X868M3DS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.